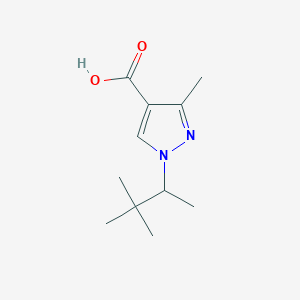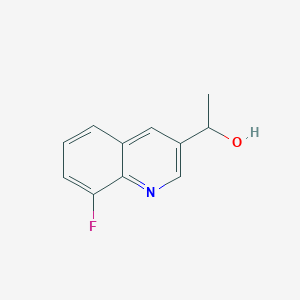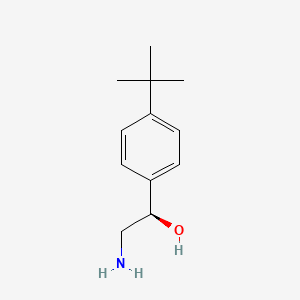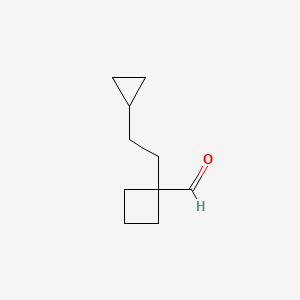
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It features a cyclobutane ring substituted with a cyclopropylethyl group and an aldehyde functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent, followed by functional group transformations to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylethyl group can participate in substitution reactions, particularly under conditions that favor the formation of carbocations or radicals.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, radical initiators
Major Products
Oxidation: 1-(2-Cyclopropylethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(2-Cyclopropylethyl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The cyclopropylethyl group can influence the reactivity and stability of the compound due to its ring strain and electronic effects .
Comparación Con Compuestos Similares
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives and aldehydes:
Cyclobutane-1-carbaldehyde: Lacks the cyclopropylethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde: Features a smaller ring, which may result in different reactivity and stability due to increased ring strain.
Cyclopropylcarbinyl aldehyde: Contains a cyclopropyl group directly attached to the aldehyde carbon, which can significantly affect its reactivity and stability.
The unique combination of the cyclobutane ring and the cyclopropylethyl group in this compound imparts distinct chemical properties that can be advantageous in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(2-cyclopropylethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(5-1-6-10)7-4-9-2-3-9/h8-9H,1-7H2 |
Clave InChI |
NGJYGYRGIBUWNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


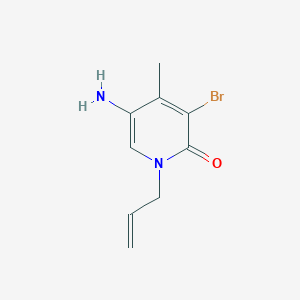


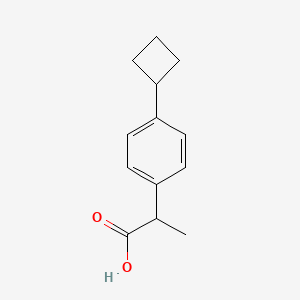
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)
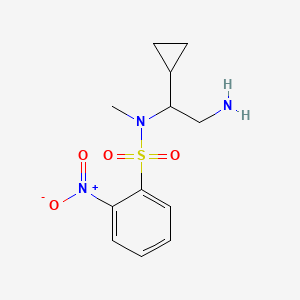

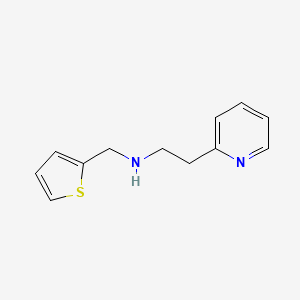
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)

